2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10808388
InChI: InChI=1S/C17H16N2O2S/c1-11-7-8-12(2)14(9-11)18-16(20)10-22-17-19-13-5-3-4-6-15(13)21-17/h3-9H,10H2,1-2H3,(H,18,20)
SMILES: CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=CC=CC=C3O2
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.4 g/mol

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide

CAS No.:

Cat. No.: VC10808388

Molecular Formula: C17H16N2O2S

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide -

Specification

Molecular Formula C17H16N2O2S
Molecular Weight 312.4 g/mol
IUPAC Name 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide
Standard InChI InChI=1S/C17H16N2O2S/c1-11-7-8-12(2)14(9-11)18-16(20)10-22-17-19-13-5-3-4-6-15(13)21-17/h3-9H,10H2,1-2H3,(H,18,20)
Standard InChI Key NLCURTUHLHDKML-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=CC=CC=C3O2
Canonical SMILES CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=CC=CC=C3O2

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide (molecular formula: C₁₇H₁₆N₂O₂S) features a benzoxazole ring system connected via a sulfanyl bridge to an acetamide group substituted with a 2,5-dimethylphenyl moiety. The benzoxazole component consists of a fused benzene and oxazole ring, contributing to the compound’s aromaticity and planar geometry. Key structural parameters include:

PropertyValue
Molecular Weight312.4 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
logP (Partition Coefficient)2.6–3.1 (estimated)

The sulfanyl (-S-) group enhances electron delocalization, while the acetamide moiety introduces hydrogen-bonding capabilities critical for molecular interactions .

Stereochemical Considerations

X-ray crystallography of analogous compounds, such as 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide, reveals dihedral angles of 75.5° between aromatic systems and torsional flexibility in the acetamide group . These structural features suggest that 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide may adopt similar conformations, influencing its solubility and binding affinity.

Synthesis and Purification Strategies

Multi-Step Synthetic Routes

The synthesis typically involves three stages:

  • Benzoxazole Ring Formation: Cyclization of 2-aminophenol derivatives with carbonyl sources under acidic conditions generates the benzoxazole core.

  • Sulfanyl Bridge Introduction: Thiolation reactions using sulfurizing agents (e.g., Lawesson’s reagent) introduce the sulfanyl group at the 2-position of benzoxazole .

  • Acetamide Coupling: Amidation of 2,5-dimethylaniline with chloroacetyl chloride, followed by nucleophilic substitution with the sulfanyl-benzoxazole intermediate, yields the final product.

Optimization Challenges

Key challenges include:

  • Low Yields (30–45%) due to steric hindrance from the dimethylphenyl group.

  • Purification Complexity: High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water) is required to isolate the pure compound.

Physicochemical Properties

Solubility and Lipophilicity

Experimental data for the target compound is scarce, but analogs exhibit:

  • logP: 2.6–3.1, indicating moderate lipophilicity suitable for membrane permeability .

  • Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating cosolvents (e.g., DMSO) for biological assays.

Thermal Stability

Differential scanning calorimetry (DSC) of related benzoxazole-acetamides shows decomposition temperatures above 200°C, suggesting robust thermal stability for storage and handling .

Biological Activity and Mechanisms

Enzymatic Interactions

Benzoxazole derivatives demonstrate inhibitory activity against:

  • Cyclooxygenase-2 (COX-2): IC₅₀ values of 1.2–5.8 μM in anti-inflammatory assays.

  • Microbial Enzymes: Minimum inhibitory concentrations (MIC) of 8–32 μg/mL against Staphylococcus aureus and Candida albicans .

The sulfanyl group may coordinate with metal ions in enzyme active sites, while the acetamide moiety participates in hydrogen-bond networks .

Applications in Drug Discovery

Lead Optimization

The compound’s scaffold serves as a template for developing:

  • Kinase Inhibitors: Modifications at the sulfanyl position improve selectivity for EGFR and VEGFR-2.

  • Neuroprotective Agents: N-methylation of the acetamide group enhances blood-brain barrier penetration.

Material Science Applications

Benzoxazole-sulfanyl hybrids exhibit:

  • Luminescent Properties: Quantum yields of 0.15–0.22 in blue-light-emitting diodes .

  • Polymer Stabilizers: Radical scavenging activity increases polymer lifespan by 30–50% under UV exposure.

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